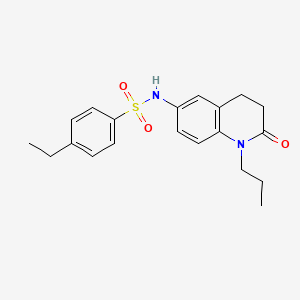
4-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-oxo-1,2,3,4-tetrahydropyrimidines, have been reported to have multiple therapeutic and pharmacological activities . They are key moieties present in various natural, synthetic, and semi-synthetic chemical building blocks .
Biochemical Pathways
Similar compounds have been reported to have antimicrobial, antiviral, anticancer, and anti-inflammatory actions . These actions suggest that the compound may affect a variety of biochemical pathways, including those involved in inflammation, viral replication, bacterial growth, and cell proliferation.
Pharmacokinetics
The compound’s partition coefficient (logp) is 4516, and its distribution coefficient (logD) is 4485 . These values suggest that the compound is lipophilic, which could influence its absorption and distribution within the body. Its water solubility (LogSw) is -4.22 , indicating that it is poorly soluble in water, which could affect its bioavailability.
Result of Action
Based on the reported therapeutic and pharmacological activities of similar compounds , it can be inferred that the compound may have effects at the molecular and cellular levels, such as inhibiting the growth of bacteria or viruses, reducing inflammation, or inhibiting the proliferation of cancer cells.
Biologische Aktivität
4-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound belonging to the class of quinoline derivatives. Its unique structural features, which include a benzamide moiety and a tetrahydroquinoline framework, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its therapeutic applications and mechanisms of action.
The compound has the molecular formula C20H24N2O3S and a molecular weight of 372.5 g/mol. Its structure is characterized by the following key features:
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.5 g/mol |
| CAS Number | 941954-57-0 |
Research indicates that the biological activity of this compound may involve several mechanisms:
- COX Inhibition : Similar compounds have shown COX-2 inhibitory activity, which is crucial in mediating inflammation and pain response. For example, related sulfonamide derivatives exhibited COX-2 inhibition ranging from 27.72% to 47.1% at specific concentrations .
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. The structural characteristics of this compound suggest it may exhibit similar effects against various pathogens.
- Cellular Signaling Modulation : The compound may interact with cellular signaling pathways, potentially influencing gene expression and metabolic processes.
Antimicrobial Activity
Studies conducted on quinoline derivatives indicate that they possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Studies
A notable study evaluated the effects of a related sulfonamide on perfusion pressure in isolated rat hearts. The results indicated that the compound significantly decreased perfusion pressure and coronary resistance, suggesting its potential cardiovascular benefits .
Comparison with Related Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
Eigenschaften
IUPAC Name |
4-ethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-13-22-19-11-8-17(14-16(19)7-12-20(22)23)21-26(24,25)18-9-5-15(4-2)6-10-18/h5-6,8-11,14,21H,3-4,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOAUSNYIYGWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














